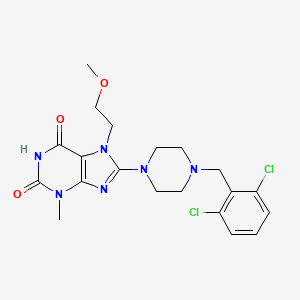![molecular formula C15H20N4O B2897448 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380008-85-3](/img/structure/B2897448.png)
2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyridine-3-carbonitrile as the core structure. The piperidine and pyrrolidine rings are then introduced through nucleophilic substitution reactions. The hydroxyl group on the pyrrolidine ring can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine and pyrrolidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine core structures.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.
Uniqueness
2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to the combination of its three distinct ring systems (pyridine, piperidine, and pyrrolidine) and the presence of functional groups (hydroxyl and nitrile) that allow for diverse chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
2-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-10-12-2-1-6-17-15(12)18-7-3-13(4-8-18)19-9-5-14(20)11-19/h1-2,6,13-14,20H,3-5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEOJEKKBZLYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2897365.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B2897367.png)


![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)
![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2897379.png)


![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)
![N-(4-bromophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2897384.png)
![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)
